molecular formula C17H16N2O B2422624 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone CAS No. 1797096-76-4

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone

Cat. No.: B2422624
CAS No.: 1797096-76-4
M. Wt: 264.328
InChI Key: DOJFMJCPTPNFJP-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(quinolin-2-yl)methanone is a complex organic compound featuring a bicyclic structure with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone typically involves a multi-step process. One common approach is the [5+2] cascade reaction, which enables the formation of bicyclo[3.2.1]octane structures through oxidative dearomatization . This method provides good yields and excellent diastereoselectivities.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the [5+2] cascade reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone is unique due to its specific bicyclic structure combined with a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17(19-13-5-3-6-14(19)10-9-13)16-11-8-12-4-1-2-7-15(12)18-16/h1-5,7-8,11,13-14H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJFMJCPTPNFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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